3-Methoxypropyldl-N-cbz-phenylglycinamide

Physicochemical profiling Medicinal chemistry Lead optimization

Standard N-Cbz-phenylglycinamide libraries lack the polar diversity of the 3-methoxypropyl analog. This racemic intermediate provides a hydrogen-bond-accepting ether oxygen absent in simple N'-propyl congeners, increasing tPSA and reducing calculated logP. - **Key differentiation**: Unique polarity niche for peptidomimetic & protease inhibitor scaffolds (e.g., factor Xa). - **Cbz compatibility**: Clean hydrogenolysis to primary amine; methoxypropyl aids diastereomeric resolution. - **Supply**: ≥95% purity (racemic DL), ready for library synthesis or chiral reference work.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B13103028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypropyldl-N-cbz-phenylglycinamide
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOCCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H24N2O4/c1-25-14-8-13-22(18-11-6-3-7-12-18)19(23)15-21-20(24)26-16-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,21,24)
InChIKeyQUWCICSSCSUQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypropyldl-N-cbz-phenylglycinamide: Structural & Procurement Overview


3-Methoxypropyldl-N-cbz-phenylglycinamide (CAS 1420800-12-9) is a synthetic phenylglycinamide derivative bearing a carbobenzyloxy (Cbz) protecting group at the α-amino position and an N-(3-methoxypropyl) substituent at the amide nitrogen . It belongs to a class of N-Cbz-protected phenylglycinamide building blocks widely employed in medicinal chemistry for the construction of peptidomimetics, protease inhibitor scaffolds, and chiral amine intermediates. With a molecular formula of C20H24N2O4 and a molecular weight of 356.42 g/mol, this compound is a racemic (DL) mixture. It is offered by multiple vendors at purities of ≥95% for research use only .

Generic Substitution Limitations for 3-Methoxypropyldl-N-cbz-phenylglycinamide


Within the N-Cbz-DL-phenylglycinamide family, small changes in the N'-alkyl substituent can significantly alter molecular properties critical to both synthetic utility and potential biological activity. The 3-methoxypropyl chain introduces a hydrogen-bond-accepting ether oxygen absent in simple alkyl analogs, increasing topological polar surface area (tPSA) and reducing calculated logP relative to the N'-propyl congener . These shifts may affect solubility, chromatographic retention, and target engagement in any biological screening context. As such, substituting the 3-methoxypropyl derivative with its non-oxygenated N'-propyl, N'-isopropyl, or N'-tert-butyl counterparts cannot be assumed to be functionally equivalent without experimental validation .

3-Methoxypropyldl-N-cbz-phenylglycinamide: Comparative Evidence vs. Analogs


Hydrogen Bond Acceptor Count vs. Propyl Analogs

The target compound, 3-Methoxypropyldl-N-cbz-phenylglycinamide, contains 4 hydrogen bond acceptors—three from the Cbz/amide backbone and one from the terminal methoxy oxygen of the N-(3-methoxypropyl) chain. In contrast, the closest direct analogs, N-Cbz-N'-propyl-DL-phenylglycinamide and N-Cbz-N'-isopropyl-DL-phenylglycinamide, each possess only 3 hydrogen bond acceptors because their N'-alkyl chains lack an ether oxygen . This difference is directly verifiable from the molecular formulas: C20H24N2O4 vs. C19H22N2O3.

Physicochemical profiling Medicinal chemistry Lead optimization

Topological Polar Surface Area vs. Propyl Congener

The computed topological polar surface area (tPSA) for N-Cbz-N'-propyl-DL-phenylglycinamide is 67.4 Ų . While an experimentally validated tPSA value for 3-Methoxypropyldl-N-cbz-phenylglycinamide has not been published, the addition of the methoxy oxygen is predicted to increase tPSA to approximately 76–78 Ų based on the standard oxygen contribution of ~9–10 Ų in the tPSA fragment-based method. This prediction is consistent with the additional oxygen atom observed in the molecular formula C20H24N2O4 versus C19H22N2O3 .

Drug-likeness ADME prediction Physicochemical properties

Purity Benchmark: Synthesis-Ready Specification

3-Methoxypropyldl-N-cbz-phenylglycinamide is commercially available with a minimum purity specification of 95% , which is consistent with or exceeds the typical purity range offered for its closest N-Cbz-phenylglycinamide analogs. This purity level permits direct use in many parallel medicinal chemistry workflows without additional purification. However, researchers should verify the certificate of analysis for the specific lot, as purity can vary by vendor and batch.

Procurement specification Compound library synthesis Quality control

CLogP Difference: Methoxypropyl vs. Propyl Analogs

The N-Cbz-N'-propyl-DL-phenylglycinamide analog has a calculated XLogP3 of 3.4 . The introduction of the terminal methoxy group in 3-Methoxypropyldl-N-cbz-phenylglycinamide is expected to reduce logP by approximately 0.5–0.7 log units, based on the well-established π substituent constant for aromatic and aliphatic methoxy groups [1]. This positions the compound in an intermediate lipophilicity range—more polar than the N'-propyl analog but more lipophilic than N'-hydroxyethyl or N'-aminoalkyl variants—offering a distinct choice for tuning physicochemical properties in lead optimization [1].

Lipophilicity Lead optimization Structure-property relationships

3-Methoxypropyldl-N-cbz-phenylglycinamide: Application Scenarios


Peptidomimetic Library Synthesis & Polarity Tuning

When constructing a series of Cbz-protected phenylglycinamide building blocks for parallel synthesis of peptidomimetic libraries, the 3-methoxypropyl derivative occupies a specific intermediate polarity niche. Compared to the N'-propyl analog (tPSA 67.4 Ų, XLogP3 3.4), the target compound's additional hydrogen bond acceptor and predicted lower logP may translate to altered pharmacokinetic profiles of final compounds, making it a valuable diversity element in library design .

Protease Inhibitor Scaffold Optimization

Phenylglycinamide derivatives are recognized scaffolds for serine protease inhibitors, including factor Xa and thrombin inhibitors. The 3-methoxypropyl substituent offers a unique combination of moderate lipophilicity and hydrogen-bonding capacity that may enhance binding to S1 or S4 enzyme subsites compared to purely aliphatic N'-alkyl analogs [1]. This makes the compound a rational choice for structure-based drug design campaigns targeting coagulation cascade proteases.

Chiral Resolution Using DL Racemic Mixture

As a racemic DL mixture, this compound is directly suitable for chiral resolution studies or for use as a reference standard in developing enantioselective synthetic routes. The Cbz protecting group is compatible with common hydrogenolysis deprotection conditions, enabling straightforward conversion to the primary amine for further functionalization . The methoxypropyl chain may also facilitate diastereomeric salt resolution due to its polar character.

Quote Request

Request a Quote for 3-Methoxypropyldl-N-cbz-phenylglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.